3-(ADAMANTAN-1-YL)-1-(4-METHYLBENZENESULFONAMIDO)UREA
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Overview
Description
3-(ADAMANTAN-1-YL)-1-(4-METHYLBENZENESULFONAMIDO)UREA is a complex organic compound with the molecular formula C18H25N3O3S . This compound is characterized by the presence of an adamantyl group, a sulfonyl group, and a hydrazinecarboxamide moiety, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-1-(4-METHYLBENZENESULFONAMIDO)UREA typically involves the reaction of adamantanecarboxylic acid with appropriate sulfonyl hydrazine derivatives . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and quantity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(ADAMANTAN-1-YL)-1-(4-METHYLBENZENESULFONAMIDO)UREA undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
3-(ADAMANTAN-1-YL)-1-(4-METHYLBENZENESULFONAMIDO)UREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(ADAMANTAN-1-YL)-1-(4-METHYLBENZENESULFONAMIDO)UREA involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances lipophilicity, allowing the compound to interact with lipid membranes and proteins . The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity . The hydrazinecarboxamide moiety may also play a role in modulating biological pathways by interacting with nucleophiles and electrophiles in the body .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-yl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide
- (4-(1-Adamantyl)phenoxy)acetic acid
Uniqueness
3-(ADAMANTAN-1-YL)-1-(4-METHYLBENZENESULFONAMIDO)UREA is unique due to its combination of an adamantyl group, which provides structural rigidity and stability, and a sulfonyl hydrazinecarboxamide moiety, which offers diverse reactivity and potential biological activity . This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Properties
Molecular Formula |
C18H25N3O3S |
---|---|
Molecular Weight |
363.5g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(4-methylphenyl)sulfonylamino]urea |
InChI |
InChI=1S/C18H25N3O3S/c1-12-2-4-16(5-3-12)25(23,24)21-20-17(22)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,21H,6-11H2,1H3,(H2,19,20,22) |
InChI Key |
CZRCAJXMINZMJN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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